![molecular formula C7H9ClN2O B1622366 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone CAS No. 36140-55-3](/img/structure/B1622366.png)
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Overview
Description
2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone, also known as 2-chloro-1-pyrazolyl ethanone, is a small molecule compound with a molecular weight of 166.58 g/mol and a chemical formula of C7H10ClN2O. It is a colorless solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and acetone. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Crystal Structure Analysis
Studies on substituted pyrazole derivatives reveal their nonplanar molecular structures and the presence of weak intermolecular interactions, highlighting their potential for further chemical modifications and applications in material science (Carlos Bustos et al., 2015).
Spectroscopic and Structural Observations
Vibrational and structural analyses, alongside molecular docking studies of certain pyrazole derivatives, have shown their nonlinear optical properties and potential inhibitory activity against specific proteins, suggesting applications in drug design and materials science (S. ShanaParveen et al., 2016).
Synthesis and Biological Activity
Research into novel pyrazol-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has demonstrated moderate inhibitory activity against certain fungi, indicating potential applications in agriculture and pharmaceuticals (Yuanyuan Liu et al., 2012).
Antimicrobial Activity
The synthesis of 3,4-disubstituted pyrazole derivatives and their significant antibacterial properties on both Gram-positive and Gram-negative bacteria, as well as antifungal nature, suggest their use in developing new antimicrobial agents (GANESH AKULA et al., 2019).
Anticancer Potential
Some newly synthesized pyrazole derivatives have shown higher anticancer activity compared to traditional drugs, alongside good to excellent antimicrobial activity, positioning them as candidates for further drug development and cancer treatment research (H. Hafez et al., 2016).
properties
IUPAC Name |
2-chloro-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMYJRFNPDUKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360208 | |
Record name | 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36140-55-3 | |
Record name | 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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